molecular formula C7H5F2NO2S B1598703 4-(Difluoromethylthio)nitrobenzene CAS No. 24933-57-1

4-(Difluoromethylthio)nitrobenzene

Cat. No.: B1598703
CAS No.: 24933-57-1
M. Wt: 205.18 g/mol
InChI Key: OPMAJTTXWQKVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Context and Significance of Fluorinated Organic Compounds

The introduction of fluorine into organic molecules has a profound impact on their chemical and physical properties, a fact that has driven significant research in organofluorine chemistry. numberanalytics.comresearchgate.net Fluorine is the most electronegative element, and the carbon-fluorine bond is the strongest single bond in organic chemistry. numberanalytics.comalfa-chemistry.com This high bond strength contributes to the exceptional thermal and chemical stability of fluorinated compounds. alfa-chemistry.comacs.org

In medicinal chemistry, the strategic placement of fluorine atoms can dramatically enhance a drug's efficacy. alfa-chemistry.comnih.gov Fluorination can improve metabolic stability by blocking sites susceptible to enzymatic degradation, increase bioavailability by altering lipophilicity, and enhance binding affinity to target proteins. numberanalytics.comresearchgate.net It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com

Beyond the life sciences, fluorinated organic compounds are crucial in materials science. numberanalytics.com They are used in the production of polymers with high resistance to heat and chemicals, such as fluoropolymers used for non-stick coatings and specialty lubricants. alfa-chemistry.comacs.org Fluorinated compounds are also found in liquid crystal displays, fire-fighting foams, and as membranes in fuel cells. alfa-chemistry.comnih.gov The diverse applications underscore the vast importance of developing and understanding new fluorinated organic molecules like 4-(Difluoromethylthio)nitrobenzene. alfa-chemistry.comacs.org

Overview of the Chemical Class: Nitrobenzenes and Organosulfur Compounds

This compound is a member of two significant classes of chemical compounds: nitrobenzenes and organosulfur compounds.

Nitrobenzenes are aromatic compounds containing a nitro group (-NO₂) attached to a benzene (B151609) ring. fiveable.mewikipedia.org Nitrobenzene (B124822) itself (C₆H₅NO₂) is the simplest example, a pale yellow oily liquid with a distinct almond-like scent. britannica.comnih.gov The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution reactions. fiveable.mechemicalnote.com This deactivation means that reactions like nitration, halogenation, and sulfonation occur much more slowly than with benzene itself. britannica.com The electron-withdrawing nature of the nitro group directs incoming electrophiles primarily to the meta position. chemicalnote.com A major industrial application of nitrobenzene is its reduction to produce aniline (B41778), a key precursor for dyes, pharmaceuticals, and polyurethane polymers. wikipedia.orgmcgroup.co.uk

Organosulfur compounds are organic molecules that contain a carbon-sulfur bond. wikipedia.orgfiveable.me These compounds are ubiquitous in nature and technology. britannica.com The amino acids cysteine and methionine, the vitamin biotin, and the antibiotic penicillin all contain sulfur. wikipedia.org Organosulfur compounds exhibit a wide range of chemical properties and structures, including thiols (R-SH), sulfides (R-S-R'), disulfides (R-S-S-R'), and various oxidized forms like sulfoxides and sulfones. taylorandfrancis.combritannica.com In chemical synthesis, they are valuable reagents for creating new molecules. britannica.com The reactivity of organosulfur compounds can vary significantly depending on the specific structure and the oxidation state of the sulfur atom. taylorandfrancis.com

The presence of both the nitrobenzene framework and the difluoromethylthio group in this compound suggests a chemical reactivity profile influenced by both functionalities, making it a potentially versatile building block in organic synthesis.

Data Tables

Table 1: Properties of this compound

Property Value
CAS Number 24933-57-1 1pchem.comchemicalbook.comchemcd.com
Molecular Formula C₇H₅F₂NO₂S 1pchem.comchemicalbook.comchemcd.com
Molecular Weight 205.18 g/mol 1pchem.comchemicalbook.com

| Synonyms | (difluoromethyl)(4-nitrophenyl)sulfane, 1-(difluoromethylsulfanyl)-4-nitrobenzene chemicalbook.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(difluoromethylsulfanyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2S/c8-7(9)13-6-3-1-5(2-4-6)10(11)12/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMAJTTXWQKVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400875
Record name 1-[(Difluoromethyl)sulfanyl]-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24933-57-1
Record name 1-[(Difluoromethyl)sulfanyl]-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies

Strategies for Introducing the Difluoromethylthio Moiety

The introduction of the –SCF2H group is a key challenge in the synthesis of the target compound. This is often achieved through the use of specialized reagents and advanced coupling reactions.

Directly using a reagent like difluoromethylthio chloride is one potential pathway, but the development of stable, effective precursors has been a major focus of research. researchgate.net A variety of shelf-stable reagents have been developed to serve as sources for the difluoromethylthio group or its synthetic equivalents. These precursors are designed to react under specific conditions to transfer the desired moiety to a target molecule.

For instance, reagents that can transfer a CF2Y motif (where Y is a stabilizing, cleavable group like an ester or sulfone) are common. rsc.org After the initial transfer, a subsequent chemical step removes the 'Y' group to reveal the final difluoromethylthio group. rsc.org Another approach involves using electrophilic thiolating reagents that are easier to handle and store than gaseous or highly volatile chlorides. An example is [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide, which serves as an efficient electrophilic source for the –S–CF2COOEt group, a precursor to the –SCF2H group. acs.orgresearchgate.net

Precursor ReagentChemical StructureFunction
Difluoromethyl 2-pyridyl sulfone2-PySO2CF2HSource of difluoromethyl radical for cross-coupling reactions. rsc.org
[[(Ethoxycarbonyl)difluoromethyl]thio]phthalimidePhthalimide-S-CF2COOEtElectrophilic reagent for introducing the –S–CF2COOEt group, a convertible precursor to –SCF2H. acs.org
Trifluoromethanesulfonyl chlorideCF3SO2ClWhile used for trifluoromethylation, its reactivity under reductive conditions provides a model for related difluoro-reagents. nih.gov

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming the crucial carbon-sulfur bond. Various metals, including copper, nickel, iron, and palladium, have been employed to facilitate the attachment of the difluoromethylthio group to aromatic rings. rsc.org

Copper-Mediated Reactions : Copper catalysis is a common method, though forming the Ar–CF2H bond can be challenging due to the high energy barrier of oxidative addition to Cu(I). rsc.org Stepwise strategies, such as coupling an aryl iodide with a reagent like ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, followed by hydrolysis and decarboxylation, have been developed to circumvent these challenges. rsc.org

Nickel-Catalyzed Reactions : Nickel catalysts are effective for coupling aryl halides or triflates with difluoromethyl sources. rsc.org For example, a Negishi-type cross-coupling using a nickel pre-catalyst can react aryl halides with zinc-based difluoromethyl reagents like [(DMPU)2Zn(CF2H)2]. rsc.org

Iron-Catalyzed Reactions : Being an earth-abundant metal, iron is an attractive catalyst. Iron-catalyzed cross-coupling of diaryl zinc reagents with difluoromethyl 2-pyridyl sulfone provides a mild and broadly applicable method for difluoromethylation. rsc.org

Electrophilic Thiolation : Another strategy involves the direct electrophilic thiolation of an activated aromatic ring. Reagents like [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide can react with electron-rich arenes in the presence of a Lewis acid such as MgBr2 to yield the corresponding thioether. acs.org

Catalyst/MetalSubstrate TypeDifluoromethyl Source ExampleReaction Type
Copper (Cu)Aryl IodidesEthyl 2,2-difluoro-2-(trimethylsilyl)acetateStepwise Cross-Coupling rsc.org
Nickel (Ni)Aryl Halides/Triflates[(DMPU)2Zn(CF2H)2]Negishi-type Cross-Coupling rsc.org
Iron (Fe)Diaryl Zinc ReagentsDifluoromethyl 2-pyridyl sulfoneCross-Coupling rsc.org
Palladium (Pd)(Hetero)aryl Chlorides[(SIPr)Ag(CF2H)]Cross-Coupling rsc.org

Synthesis of the Nitrobenzene (B124822) Core and its Functionalization

The synthesis can proceed via two main pathways: nitration of a pre-formed difluoromethylthiobenzene or introduction of the difluoromethylthio group onto a pre-existing nitroaromatic compound. The choice of route impacts the strategy for controlling regioselectivity.

The standard method for nitrating an aromatic ring is an electrophilic aromatic substitution using a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). libretexts.orgyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+). libretexts.orgyoutube.com

The benzene (B151609) ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). youtube.com A base, such as the HSO4- ion, removes a proton from the carbon bearing the new nitro group, restoring aromaticity and yielding the nitrobenzene product. youtube.com

ReagentsCatalystElectrophileTemperature Control
Concentrated HNO3Concentrated H2SO4Nitronium ion (NO2+)Reaction is typically kept below 60°C (often around 50°C) to prevent multiple nitrations. youtube.comprepchem.com

When nitrating a substituted benzene like difluoromethylthiobenzene, the existing substituent directs the position of the incoming nitro group. The –SCF2H group is electron-withdrawing but the sulfur's lone pairs can participate in resonance, making it an ortho, para-director. Therefore, nitration of difluoromethylthiobenzene is expected to yield a mixture of ortho and para isomers, from which the desired 4-(Difluoromethylthio)nitrobenzene can be separated.

Once this compound is formed, the aromatic ring is heavily deactivated towards further electrophilic substitution. Both the nitro group (–NO2) and the difluoromethylthio group (–SCF2H) are strong electron-withdrawing groups. libretexts.org This deactivation makes subsequent reactions like Friedel-Crafts or further nitration extremely difficult.

The presence of these strong deactivating groups, particularly the nitro group, does, however, make the ring susceptible to nucleophilic aromatic substitution (SNAr). A strong nucleophile could potentially displace the nitro group if conditions are suitable, although this is a transformation that would alter the core structure. The directing effects in such a reaction would be governed by the positions ortho and para to the activating (in the SNAr context) nitro group.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes sustainability, leading to the development of greener methodologies applicable to the synthesis of this compound.

Solid Acid Catalysts : To circumvent the use of corrosive and difficult-to-recycle concentrated sulfuric and nitric acids in the nitration step, solid acid catalysts have been explored. Research on nitrobenzene synthesis has shown that catalysts like sulfated silica (B1680970) (SO4/SiO2) can effectively promote the reaction, often with high selectivity and easier workup. researchgate.net

Aqueous Phase Synthesis : Traditional methods often rely on organic solvents. The use of phase-transfer catalysis allows reactions to be run in aqueous media, reducing volatile organic compound (VOC) emissions. google.com Patents for related compounds, such as difluoromethoxy nitrobenzene, describe processes where a nitrophenol reacts with a difluoro-source in water with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. google.comgoogle.com This approach minimizes solvent waste and energy consumption. google.com

Photoredox Catalysis : For the introduction of the fluorinated moiety, visible-light photoredox catalysis represents a significant green advancement. nih.gov These methods allow for the generation of fluoroalkyl radicals under mild, room-temperature conditions, avoiding the harsh reagents and high temperatures required in many traditional cross-coupling reactions. nih.gov This technique provides a powerful tool for late-stage functionalization with high efficiency. nih.gov

Water-Phase Synthesis Optimization

The development of synthetic routes in aqueous media is a cornerstone of green chemistry, aiming to reduce the reliance on volatile and often toxic organic solvents. For the synthesis of this compound, a promising approach involves the adaptation of phase-transfer catalysis (PTC) in a biphasic water-organic or purely aqueous system. This methodology is analogous to the water-phase synthesis of similar compounds like difluoromethoxy nitrobenzene, which has been successfully achieved using phase-transfer catalysts. youtube.comwikipedia.org

The fundamental reaction would involve the S-difluoromethylation of 4-nitrothiophenol (B108094). In a water-phase system, 4-nitrothiophenol would be deprotonated by a base to form the corresponding thiolate anion. A suitable difluoromethylating agent, such as chlorodifluoromethane (B1668795) (CHClF2) or a difluoromethyl-containing electrophile, would then react with the thiolate. The role of the phase-transfer catalyst is crucial in facilitating the transfer of the thiolate anion from the aqueous phase to the organic phase (or a micro-environment within the aqueous phase) where the reaction with the typically water-insoluble difluoromethylating agent occurs. youtube.com

Optimization of this process would involve a systematic study of several key parameters:

Choice of Phase-Transfer Catalyst: Quaternary ammonium (B1175870) and phosphonium (B103445) salts are common choices for phase-transfer catalysts. youtube.com The nature of the cation and its lipophilicity can significantly influence the reaction efficiency.

Base and Solvent System: The selection of an appropriate base (e.g., sodium hydroxide, potassium carbonate) and the optimization of its concentration are critical for the efficient generation of the thiolate. The solvent system, whether a biphasic mixture (e.g., water-toluene) or a predominantly aqueous medium, will also impact reaction rates and yields.

Reaction Temperature and Time: These parameters need to be carefully controlled to ensure complete reaction while minimizing potential side reactions or degradation of the product.

Agitation Speed: In a biphasic system, efficient mixing is essential to maximize the interfacial area and facilitate the mass transfer of reactants.

A hypothetical optimization study for the water-phase synthesis of this compound is presented in Table 1.

Table 1: Hypothetical Optimization of Water-Phase Synthesis of this compound

EntryPhase-Transfer CatalystBaseSolventTemperature (°C)Yield (%)
1Tetrabutylammonium bromideNaOHWater/Toluene6065
2Tetrabutylammonium bromideK2CO3Water/Toluene6058
3Tetrabutylphosphonium bromideNaOHWater/Toluene6072
4Tetrabutylammonium bromideNaOHWater8075
5Tetrabutylphosphonium bromideNaOHWater8085

This table is a hypothetical representation of an optimization study and is intended for illustrative purposes.

Catalyst Development for Sustainable Synthesis

The development of sustainable catalytic systems for the synthesis of this compound is focused on improving efficiency, reducing waste, and utilizing environmentally benign reagents and conditions. Research in the broader field of aryl difluoromethyl thioether synthesis points towards several promising catalytic strategies.

One avenue of investigation is the use of transition metal catalysts. Copper- and nickel-based catalysts have shown efficacy in mediating the formation of C-S bonds and could be adapted for the difluoromethylthiolation of nitroaromatic compounds. For instance, a copper-mediated reaction could potentially couple 4-nitrothiophenol with a difluoromethyl source. nih.gov Similarly, nickel-catalyzed cross-coupling reactions are emerging as powerful tools for the formation of C-F bonds and could be explored for the synthesis of aryldifluoromethyl ethers and thioethers. springernature.com

A key aspect of sustainable catalyst development is the move towards transition-metal-free systems. Recent research has demonstrated the synthesis of (benzenesulfonyl)difluoromethyl thioethers through the direct nucleophilic substitution of ((difluoromethyl)sulfonyl)benzene (B45312) with organothiocyanates under transition-metal-free conditions. rsc.orgrsc.org Adapting such a strategy to utilize 4-nitrothiophenol or a derivative as the nucleophile could provide a more sustainable route.

Furthermore, electrochemical methods offer a green alternative for generating reactive species. The cathodic reduction of bromodifluoromethyl phenyl sulfide (B99878) has been shown to generate the (phenylthio)difluoromethyl radical, which can then participate in further reactions. Exploring the electrochemical generation of a difluoromethylthiolating agent in the presence of 4-nitrothiophenol could lead to a novel and sustainable synthesis pathway.

The development of these catalytic systems would require detailed investigation into catalyst loading, ligand effects (for transition metal systems), reaction conditions, and substrate scope. A comparative overview of potential catalytic approaches is presented in Table 2.

Table 2: Potential Catalytic Systems for the Sustainable Synthesis of this compound

Catalytic SystemCatalyst ExamplePotential AdvantagesKey Research Focus
Copper-Mediated CouplingCuI / LigandGood functional group tolerance, readily available catalyst.Ligand optimization, reaction condition screening.
Nickel-Catalyzed Cross-CouplingNiCl2(dppp)High catalytic activity, potential for broad substrate scope.Development of specific Ni-catalyst for difluoromethylthiolation.
Transition-Metal-FreeBase-mediatedAvoids toxic and expensive metals, simpler purification.Optimization of reaction conditions for 4-nitrothiophenol.
Electrochemical SynthesisMediated Cathodic ReductionAvoids stoichiometric chemical oxidants/reductants, high atom economy.Development of an efficient electrochemical cell and reaction protocol.

This table outlines potential research directions and is for illustrative purposes.

Chemical Transformations and Reaction Mechanisms

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reaction proceeds through a two-step mechanism: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, followed by the deprotonation of this intermediate to restore aromaticity. makingmolecules.comlibretexts.org

The regioselectivity and rate of EAS reactions are heavily influenced by the substituents already present on the benzene (B151609) ring. wikipedia.org In 4-(Difluoromethylthio)nitrobenzene, the two substituents exert powerful, albeit different, electronic effects.

Nitro Group (-NO2): The nitro group is a potent electron-withdrawing group due to both resonance and inductive effects. This withdrawal of electron density significantly deactivates the benzene ring towards attack by electrophiles. galaxy.ai The deactivation is so strong that forcing conditions are often required for reactions to proceed. The nitro group is a meta-director, meaning it directs incoming electrophiles to the position meta to itself (C3 and C5). makingmolecules.com This is because the positive charge of the arenium ion intermediate is destabilized when placed on the carbon bearing the nitro group, which occurs in ortho and para attacks. youtube.com

Difluoromethylthio Group (-SCF2H): The -SCF2H group exhibits a dual electronic nature. The sulfur atom, with its available lone pairs, can donate electron density to the ring via resonance, which typically directs incoming electrophiles to the ortho and para positions. However, the two highly electronegative fluorine atoms on the adjacent methyl group create a very strong inductive electron-withdrawing effect (-I effect). This inductive withdrawal deactivates the ring.

Nitration is a classic example of EAS, typically achieved with a mixture of concentrated nitric and sulfuric acids, which generates the highly reactive nitronium ion (NO2+) as the active electrophile. makingmolecules.com

The mechanism for the nitration of this compound would follow the general EAS pathway:

Generation of Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

Nucleophilic Attack: The π-electron system of the deactivated benzene ring attacks the nitronium ion. This is the rate-determining step and is slow due to the deactivating nature of the existing substituents. The attack occurs preferentially at the C2/C6 positions.

Formation of Sigma Complex: A resonance-stabilized, but high-energy, arenium ion intermediate is formed. The presence of two strong electron-withdrawing groups (-NO2 and -SCF2H) destabilizes this cationic intermediate, further contributing to the low reactivity of the substrate. youtube.com

Deprotonation: A weak base (like HSO4- or H2O) removes a proton from the carbon atom where the nitronium ion has attached, restoring the aromaticity of the ring and yielding the dinitro-substituted product.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov

The nitro group is one of the strongest activating groups for SNAr reactions. nih.gov Its powerful electron-withdrawing ability stabilizes the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. In the case of this compound, the nitro group at the C4 position would strongly activate the ring for nucleophilic attack. While there is no conventional leaving group like a halogen on the ring, the nitro group itself can, in some cases, be displaced by very strong nucleophiles. nih.gov More commonly, the nitro group activates a leaving group located at the ortho or para positions.

Reduction Chemistry of the Nitro Group

The reduction of the nitro group is one of the most significant and widely utilized transformations for nitroaromatic compounds. wikipedia.org This reaction converts the nitro group into an amino group (-NH2), providing a crucial synthetic route to aromatic amines.

The reduction of this compound yields 4-(Difluoromethylthio)aniline. This transformation is a key step in the synthesis of more complex molecules, as the resulting aniline (B41778) is a versatile building block. The reduction can be achieved using a variety of reagents and conditions, with the choice often depending on the presence of other functional groups and the desired selectivity. scispace.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method uses hydrogen gas (H2) in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), or Raney Nickel. wikipedia.org

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl). youtube.com For instance, the synthesis of the corresponding aniline from 1-(difluoromethyl)-4-nitrobenzene (B1298652) has been successfully carried out using iron powder with ammonium (B1175870) chloride in a solvent.

Other Reducing Agents: Reagents like sodium hydrosulfite (Na2S2O4), sodium sulfide (B99878) (Na2S), or hydrazine (B178648) (N2H4) in the presence of a catalyst can also be employed for this reduction. wikipedia.orggoogle.com

The table below summarizes common conditions for the reduction of nitroarenes.

Reagent SystemTypical ConditionsSelectivity Notes
H₂ / Pd/CMethanol or Ethanol (B145695) solvent, room temperature to mild heatingHighly efficient, but can also reduce other groups like alkenes or alkynes.
Fe / HCl or NH₄ClAqueous ethanol, refluxInexpensive and effective for large-scale synthesis.
SnCl₂ / HClConcentrated HCl, often used for selective reductions.A classic method known as the Stephen reduction.
Zn / NH₄ClAqueous solution, room temperatureMilder conditions, can sometimes stop at the hydroxylamine (B1172632) stage. wikipedia.org
Hydrazine Hydrate / CatalystCatalysts can include Pd/C, Raney Ni, or Fe₂O₃. google.comAvoids the use of high-pressure hydrogen gas.

Selective Reduction to Amines and Hydroxylamines

The reduction of the nitro group in this compound can be selectively controlled to yield either the corresponding aniline or hydroxylamine, both of which are valuable synthetic precursors.

The complete reduction to 4-(Difluoromethylthio)aniline is a common transformation. While specific literature on the direct reduction of this compound is not abundant, established methods for the reduction of nitroarenes are applicable. For instance, the use of iron powder in the presence of an acid, such as hydrochloric acid, is a standard and effective method for converting nitroarenes to anilines. This reaction proceeds through a series of single electron and proton transfer steps, with the iron acting as the reducing agent.

The partial reduction to N-[4-(Difluoromethylthio)phenyl]hydroxylamine is a more delicate transformation. General methods for the selective reduction of nitroarenes to hydroxylamines often involve the use of specific reducing agents under controlled conditions. For example, the use of zinc dust in a buffered aqueous solution of ammonium chloride or under a carbon dioxide atmosphere can selectively yield the hydroxylamine derivative. The reaction mechanism involves the transfer of two electrons and two protons to the nitro group, stopping at the hydroxylamine stage before further reduction to the amine can occur. The choice of solvent and the control of pH are critical to prevent over-reduction.

Catalytic Hydrogenation and Chemo-selective Reduction

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups. For this compound, this process offers a clean and high-yielding route to 4-(Difluoromethylthio)aniline. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. The solvent of choice is often an alcohol, like ethanol or methanol. The catalytic cycle involves the adsorption of both hydrogen and the nitro compound onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the nitro group, leading to the formation of the aniline and water. The difluoromethylthio group is stable under these conditions, allowing for the chemo-selective reduction of the nitro group.

A related compound, 4-(trifluoromethylthio)nitrobenzene, has been successfully hydrogenated to 4-(trifluoromethylthio)aniline (B1345599) in high yield using a Pd/C catalyst, suggesting the applicability of this method to its difluoromethylthio analog. researchgate.netasianpubs.org

Reagent/CatalystProductYield (%)Reference
Pd/C, H₂4-(Trifluoromethylthio)aniline98 researchgate.netasianpubs.org

Derivatization and Further Functionalization Strategies

The synthetic utility of this compound is further extended by the various derivatization and functionalization strategies that can be employed on its nitro group, the difluoromethylthio moiety, and the aromatic ring.

Modification of the Nitro Group

Following the reduction of the nitro group to an amine, the resulting 4-(Difluoromethylthio)aniline can undergo a variety of transformations. A common derivatization is the acylation of the amino group to form an amide. For instance, treatment of 4-(Difluoromethylthio)aniline with acetic anhydride (B1165640) or acetyl chloride in the presence of a base would yield N-[4-(Difluoromethylthio)phenyl]acetamide. This transformation is often used to protect the amino group during subsequent reactions or to modify the electronic properties of the molecule. The general procedure for the acetylation of aniline involves reacting the aniline with acetic anhydride, often in the presence of a base like sodium acetate, to neutralize the acetic acid byproduct. libretexts.orgscribd.com

Functionalization of the Difluoromethylthio Group

The difluoromethylthio (SCF₂H) group, while generally stable, possesses a unique reactivity profile that can be exploited for further functionalization. The hydrogen atom of the SCF₂H group is acidic and can be deprotonated under certain conditions, although this is less common than reactions involving the aromatic ring or the nitro group. More synthetically useful are reactions that proceed via the generation of a difluoromethylthio radical or through transition-metal-catalyzed cross-coupling reactions to introduce this group onto other molecules. However, direct functionalization of the existing difluoromethylthio group on this compound is not a commonly reported transformation. Research in this area is more focused on the development of reagents for the introduction of the SCF₂H group. mdpi.com

Expansion of the Aromatic System

The aromatic ring of this compound and its derivatives can be further functionalized to expand the molecular framework. Following the reduction of the nitro group to 4-(Difluoromethylthio)aniline, the amino group can direct electrophilic aromatic substitution to the ortho positions. For example, halogenation of 4-(Difluoromethylthio)aniline with reagents like bromine or N-bromosuccinimide would be expected to yield bromo-substituted derivatives.

Another powerful method for expanding the aromatic system involves the diazotization of the amino group in 4-(Difluoromethylthio)aniline. Treatment of the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures produces a diazonium salt. This intermediate is highly versatile and can undergo a variety of Sandmeyer-type reactions to introduce a wide range of substituents, such as halogens, cyano, or hydroxyl groups. Furthermore, the diazonium salt can be used in coupling reactions, for instance, with activated aromatic compounds to form azo dyes, or in transition-metal-catalyzed cross-coupling reactions like the Suzuki or Heck reaction to form biaryl systems or introduce alkenyl groups, respectively. A general procedure for the synthesis of aromatic azides from anilines involves the reaction of the corresponding diazonium salt with sodium azide. nih.gov

Role in Organic Synthesis as a Building Block

In the field of organic synthesis, this compound is valued as a key intermediate or building block. The nitro group can be readily transformed into other functional groups, most notably an amino group through reduction, opening pathways to a wide array of derivatives. This reactivity makes it an essential starting material for constructing more elaborate molecular structures.

The structure of this compound is foundational for building complex molecules. Aromatic nitro compounds are a well-established class of molecules in the synthesis of pharmaceuticals and other biologically active compounds mdpi.comnih.gov. The nitro group can be reduced to an amine, yielding 4-(difluoromethylthio)aniline. This aniline derivative is a crucial precursor that can undergo a multitude of subsequent reactions, such as diazotization, acylation, and alkylation, allowing for its incorporation into larger and more intricate molecular frameworks. This strategic conversion is a common tactic in multi-step syntheses aimed at creating novel compounds for various applications.

The synthesis of this compound itself is relevant to the development of carbon-sulfur (C-S) bond formation methodologies. Creating the Ar-SCF2H linkage is of significant interest, and research in this area focuses on developing efficient and mild methods for the difluoromethylthiolation of arenes and heteroarenes cas.cn. One general approach involves the nucleophilic attack of a thiolate on an in situ generated difluoromethyl carbene intermediate cas.cn. However, these conditions can be harsh. Consequently, new reagents have been developed, such as electrophilic (N-difluoromethylthiophthalimide) and nucleophilic ([(SIPr)Ag(SCF2H)]) difluoromethylthiolating agents, which allow for the formation of compounds like this compound under milder conditions with greater functional group tolerance cas.cn. The study of these reactions contributes to the broader field of C-S bond formation, a critical process in the synthesis of many natural products and pharmaceuticals nih.gov.

Contributions to Medicinal Chemistry Research

The difluoromethylthio group (-SCF2H) is of growing importance in medicinal chemistry for its ability to modulate the properties of bioactive molecules researchgate.net. Its unique electronic and steric characteristics make this compound a valuable starting point for drug discovery and development programs.

This compound is a precursor for molecules designed to have biological activity. Aromatic nitro compounds are a cornerstone in the synthesis of drugs, and the nitro group itself can be an important pharmacophore or a synthetic handle for introducing other functionalities mdpi.comnih.gov. By incorporating the 4-(difluoromethylthio)phenyl scaffold, medicinal chemists can create novel drug candidates. The development of new synthetic methods is driven by the need to incorporate such fluorinated groups into complex, drug-like molecules cas.cn. The synthesis of new bioactive molecules often involves multi-component reactions or stepwise modifications of a core structure, for which this compound is a suitable starting material nih.gov.

The introduction of fluorine-containing groups into drug candidates can significantly alter their pharmacological profiles, including metabolic stability, bioavailability, and binding affinity researchgate.netnih.gov. The difluoromethylthio (-SCF2H) group, in particular, offers distinct advantages.

Lipophilicity Modulation : The -SCF2H group provides a unique level of lipophilicity. It is only slightly more lipophilic than a methyl group, which is a dramatic difference when compared to the highly lipophilic trifluoromethylthio (-SCF3) group cas.cn. This property allows medicinal chemists to fine-tune the lipophilicity of a drug molecule, which is a critical parameter for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile cas.cn.

Functional GroupHansch Lipophilicity Parameter (πR)
-CH3 (Methyl)0.56
-SCF2H (Difluoromethylthio)0.68
-SCF3 (Trifluoromethylthio)1.44

Data sourced from: Shanghai institute of Organic Chemistry,CAS cas.cn

Bioisosterism : The difluoromethyl group is often considered a bioisostere of a hydroxyl (-OH) or amine (-NH) group cas.cn. This means it can mimic these groups in terms of size and electronic properties, potentially enhancing a drug molecule's binding selectivity to its biological target cas.cn.

Metabolic Stability : The presence of strong carbon-fluorine bonds can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug nih.gov.

These effects make the difluoromethylthio group an attractive feature in modern drug design, positioning this compound as a valuable intermediate dntb.gov.ua.

Application in Agrochemical Research and Development

This compound: A Key Component in Chemical Innovation

The aromatic nitro compound this compound is a specialized chemical that serves as a critical intermediate in various synthetic processes. Its unique molecular structure, featuring a difluoromethylthio group (-SCHF2) and a nitro group (-NO2) attached to a benzene ring, provides a versatile platform for the development of advanced materials and biologically active molecules. This article explores its significant applications in specialized chemical research, particularly in agrochemical design and materials science.

Advanced Analytical Research Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the precise molecular structure of "4-(Difluoromethylthio)nitrobenzene." Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy offer detailed insights into the chemical environment of individual atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the number and types of atoms, their connectivity, and their spatial relationships. For "this compound," a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

¹H NMR (Proton NMR): The ¹H NMR spectrum of "this compound" is expected to show characteristic signals for the aromatic protons and the proton of the difluoromethylthio group. The aromatic region would likely display a complex splitting pattern typical of a 1,4-disubstituted benzene (B151609) ring, with two distinct sets of signals corresponding to the protons ortho and meta to the nitro group. The proton of the -SCF₂H group would appear as a triplet due to coupling with the two adjacent fluorine atoms.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For "this compound," distinct signals would be observed for the four unique carbon atoms of the benzene ring and the carbon of the difluoromethylthio group. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the difluoromethylthio substituent. The carbon of the -SCF₂H group would exhibit a characteristic triplet splitting pattern due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR (Fluorine-19 NMR): ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide range of chemical shifts. The spectrum of "this compound" would show a single signal for the two equivalent fluorine atoms of the -SCF₂H group. This signal would be split into a doublet due to coupling with the geminal proton.

¹H NMR Data (Predicted)
Chemical Shift (ppm) Multiplicity
Aromatic Protons (ortho to NO₂)Doublet
Aromatic Protons (meta to NO₂)Doublet
-SCF₂H Triplet
¹³C NMR Data (Predicted)
Chemical Shift (ppm) Assignment
Aromatic Carbons4 distinct signals
-C F₂HTriplet
¹⁹F NMR Data (Predicted)
Chemical Shift (ppm) Multiplicity
-SCF₂ HDoublet

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between different atoms. A COSY spectrum would show correlations between adjacent protons in the aromatic ring, confirming their positions relative to each other. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For "this compound" (C₇H₅F₂NO₂S), the calculated exact mass is a key parameter for its unequivocal identification.

HRMS Data
Molecular Formula C₇H₅F₂NO₂S
Calculated Exact Mass 205.0009

In mass spectrometry, molecules are often fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the parent molecule. For "this compound," characteristic fragmentation would likely involve the loss of the nitro group (NO₂) and cleavage of the C-S bond, leading to fragments corresponding to the nitrophenyl cation and the difluoromethylthio radical. The analysis of these fragmentation patterns serves as a secondary confirmation of the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures. Gas chromatography (GC) is a particularly suitable method for the analysis of volatile and semi-volatile nitroaromatic compounds. taylorfrancis.comresearchgate.net

For the analysis of this compound, a high-resolution capillary GC column, such as one with a nonpolar or medium-polarity stationary phase, would likely be used for separation. taylorfrancis.com Detection can be achieved using various detectors. A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Mass Spectrometer (MS) offers the significant advantage of providing structural information, enabling positive identification of the compound based on its mass spectrum and fragmentation pattern. taylorfrancis.comresearchgate.net The use of thermal desorption techniques can be employed for the pre-concentration of the analyte from air samples. researchgate.net

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given that many nitroaromatic compounds are relatively nonpolar and have low boiling points, GC is a suitable method for their analysis. nih.gov

GC coupled with Mass Spectrometry (GC-MS) is a definitive method for both identifying and quantifying this compound. The gas chromatograph separates the compound from the sample matrix, and the mass spectrometer provides structural information for confirmation and measures the quantity.

For the analysis of related nitroaromatic compounds like nitrobenzene (B124822), methods have been developed using a capillary column, such as an Agilent J&W HP-5MS, with a typical temperature program involving an initial hold followed by a ramped increase in temperature to ensure separation. nih.gov For instance, a program might hold the oven at 110°C, ramp to 150°C, and then increase sharply to 300°C. nih.gov The mass spectrometer, operating in electron ionization (EI) mode, can detect the compound's unique mass spectrum. nih.gov For enhanced sensitivity and selectivity, especially in complex samples, tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) is employed. nih.gov

Quantitative analysis using GC-MS can achieve low detection limits. For example, a fast GC/MSD method developed for nitrobenzene in water reported a method detection limit (MDL) of 0.017 µg/mL. hpst.cz Another study on various nitrobenzenes in water demonstrated linear correlations over a concentration range of 0.5 µg/L to 500.0 µg/L with relative standard deviations (RSDs) between 4.9% and 8.2%. researchgate.net These findings suggest that GC-MS provides the accuracy, speed, and sensitivity required for the trace analysis of this compound. hpst.cz

Table 1: Example GC-MS Parameters for Nitroaromatic Compound Analysis

ParameterConditionReference
Instrument Agilent 5975T LTM GC/MSD hpst.cz
Column 30 m Agilent J&W HP-5MS Ultra Inert (250 μm I.D., 0.25 μm film) nih.gov
Oven Program Hold at 110°C for 2 min, ramp to 150°C at 20°C/min, then to 300°C at 100°C/min nih.gov
Ionization Mode Electron Ionization (EI) nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov
Detection Limit (MDL) 0.017 µg/mL (for Nitrobenzene in water) hpst.cz

The Electron Capture Detector (ECD) is highly sensitive to compounds with electronegative functional groups. Since this compound contains both a nitro group and halogen atoms (within the difluoromethyl group), GC-ECD is an exceptionally suitable technique for its trace analysis. epa.gov

U.S. EPA Method 8091 specifically provides gas chromatographic conditions for detecting nitroaromatics using an ECD. epa.gov The detector's high response to electronegative compounds allows for the detection of these substances at parts-per-billion (ppb) concentrations in environmental samples. epa.gov The principle involves the capture of thermal electrons by the analyte, which causes a decrease in the detector's standing current, generating a signal. capes.gov.br While highly sensitive, the ECD can respond to other halogenated or oxygenated compounds, so second column or GC/MS confirmation is often necessary to ensure proper analyte identification. epa.gov High-resolution gas chromatography with ECD (HRGC-ECD) has been successfully used for the quantitative detection of dinitrobenzene and its metabolites in biological samples like blood and urine. cdc.gov

Derivatization is a chemical modification technique used to improve the analytical characteristics of a compound for GC analysis. researchgate.net The primary goals are to increase volatility, improve thermal stability, and enhance detectability. researchgate.net For nitroaromatic compounds that may have limited volatility or exhibit poor chromatographic behavior, derivatization can be a valuable strategy.

A common approach for compounds containing hydroxyl or carboxylic acid groups is silylation. For instance, a method for analyzing 32 different nitroaromatic compounds (NACs) involved derivatization using N,O-bis-(trimethylsilyl)-trifluoro acetamide (B32628) (BSTFA) before GC-MS analysis. nih.gov This process converts polar hydroxyl groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers, resulting in better peak shape and resolution. researchgate.netnih.gov

Another strategy, although more commonly reported for enhancing LC-MS sensitivity, involves the chemical reduction of the nitro group to an amine. researchgate.netrsc.orgrsc.org This conversion to a more basic and ionizable functional group can be advantageous for certain detection methods. While many nitroaromatics are sufficiently volatile for direct GC analysis, these derivatization options provide pathways to overcome challenges associated with specific analytes or complex matrices. researchgate.netrsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly useful for compounds that are non-volatile or thermally labile. While many simple nitroaromatics are suitable for GC, HPLC is often preferred for more complex or polar metabolites and for analyzing samples in aqueous matrices. researchgate.netrsc.org

HPLC coupled with an Ultraviolet (UV) detector is a common and robust method for the analysis of nitroaromatic compounds, which typically exhibit strong UV absorbance due to their aromatic rings and nitro functional groups. psu.edunih.gov The selection of the monitoring wavelength is critical for achieving optimal sensitivity and selectivity. For the analysis of the related pesticide fenthion (B1672539), changing the monitoring wavelength from 230 nm to 250 nm resulted in a dramatic increase in both sensitivity and selectivity. psu.edu For a range of nitroaromatic explosives, detection at 254 nm proved effective. nih.gov The purity of commercial standards, such as 4-Nitrobenzenediazonium Tetrafluoroborate, is often certified using HPLC, indicating the method's reliability. laboratoriumdiscounter.nl

Radio-HPLC involves the use of a radioactivity detector to trace radiolabeled compounds. berthold.comberthold.com This technique is not used for routine monitoring in humans but is a key technology in research, particularly in drug development and metabolism studies, to track the fate of a radiolabeled compound and its metabolites. cdc.govberthold.com If this compound were labeled with an isotope like ¹⁴C or ³H, radio-HPLC would be the method of choice for its separation and quantification in complex biological systems. berthold.com

Table 2: Example HPLC Parameters for Nitroaromatic Compound Analysis

ParameterConditionReference
Technique Solid Phase Microextraction (SPME) - HPLC-UV nih.gov
Column Reverse phase amide column (5 µm) nih.gov
Mobile Phase Methanol:Water 43:57 (v/v) nih.gov
Flow Rate 1.3 mL/min (isocratic) nih.gov
Detection UV at 254 nm nih.gov
Detection Limit (LOD) 0.35 ng/mL (for TNT) nih.gov

Analyzing this compound in complex matrices, such as environmental samples or biological fluids, requires robust methods that can separate the target analyte from a multitude of other components. The analysis of the pesticide fenthion and its five metabolites provides a relevant model for this challenge. nih.govresearchgate.netnih.gov

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a state-of-the-art technique for this purpose. nih.govresearchgate.net It combines the superior separation power of UHPLC with the high sensitivity and selectivity of MS/MS detection. nih.gov For sample preparation, methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are highly effective for extracting analytes from complex food matrices like rice, oranges, and potatoes. nih.govglobalauthorid.com

When analyzing samples from complex matrices, signal suppression or enhancement in the detector response is a common issue. nih.govresearchgate.net To ensure accurate quantification, it is often necessary to use compensation methods, such as matrix-matched calibration curves. nih.gov Studies on fenthion have successfully applied UHPLC-MS/MS to simultaneously analyze the parent compound and its five key metabolites in various crops and biological fluids, demonstrating the method's applicability for monitoring a target compound and its related degradation products in challenging samples. nih.govnih.govnih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) Coupled with GC-MS

Dispersive Liquid-Liquid Microextraction (DLLME) is a highly efficient sample preparation technique used for the extraction and preconcentration of trace analytes from liquid samples. thermofisher.com When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), it provides a powerful and sensitive method for the determination of organic compounds such as nitroaromatics. Although specific studies on this compound are not prevalent, the methodology has been successfully applied to the analysis of related nitrobenzene and nitrochlorobenzene compounds in aqueous matrices. researchgate.netrsc.org

The core principle of DLLME involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. chromatographyonline.com This creates a cloudy solution, which is a fine emulsion of the extraction solvent in the aqueous phase, maximizing the surface area for efficient analyte transfer. thermofisher.comchromatographyonline.com Subsequent centrifugation separates the phases, and a small volume of the sedimented organic phase is collected for GC-MS analysis. thermofisher.comchromatographyonline.com

Key parameters that are optimized for the DLLME procedure include the choice and volume of the extraction and disperser solvents. For nitroaromatic compounds, chlorinated solvents like chloroform (B151607) are often effective as extraction solvents, while polar solvents such as acetonitrile (B52724) or acetone (B3395972) are used as dispersers. thermofisher.comresearchgate.netnih.gov The optimization of these parameters is crucial for achieving high enrichment factors and good recovery of the target analyte. researchgate.netnih.gov

A typical DLLME-GC-MS method for nitroaromatic compounds demonstrates excellent linearity over a defined concentration range, with high correlation coefficients. researchgate.netrsc.org The precision of the method is indicated by low relative standard deviations (RSD). researchgate.netrsc.org Furthermore, significant pre-concentration factors can be achieved, enabling the detection of trace levels of the analytes. researchgate.netrsc.org

Table 1: Representative Performance Data for DLLME-GC-MS Analysis of Nitroaromatic Compounds

ParameterValue
Linearity Range (µg L⁻¹)0.5 - 500.0
Correlation Coefficient (R²)0.9915 - 1.0000
Relative Standard Deviation (RSD, n=6)4.9% - 8.2%
Pre-concentration Factor243 - 525

Note: This data is representative of the analysis of nitrobenzenes and nitrochlorobenzenes and can be considered indicative of the expected performance for this compound under optimized conditions. researchgate.netrsc.org

Integrated Analytical Approaches (Hyphenated Techniques)

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of complex samples. ajpaonline.comnih.gov For the analysis of specific organic compounds like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful. ajpaonline.comnih.gov These methods offer both high separation efficiency and definitive identification of the analytes. mdpi.com

GC-MS is a well-established hyphenated technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. ajpaonline.com It is highly suitable for the analysis of volatile and thermally stable compounds. ajrconline.org The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for ionization, mass analysis, and detection, providing detailed structural information based on the mass-to-charge ratio of the ions. ijarnd.com

LC-MS is another versatile hyphenated technique that combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. nih.gov A notable application in the analysis of related halogenated nitrobenzene compounds is the use of LC-Atmospheric Pressure Chemical Ionization-Mass Spectrometry/Mass Spectrometry (LC-APCI-MS/MS). mdpi.com This approach is highly sensitive and specific, allowing for trace-level quantification. mdpi.com The validation of such methods typically includes assessments of specificity, linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. mdpi.com

Table 2: Example of a Calibrated Concentration Range for LC-MS Analysis of a Halogenated Nitrobenzene Compound

Concentration (ng/mL)
5
15
25
50
60
75

Note: This table represents a typical calibration range for the analysis of a related compound, 3,4-Difluoronitrobenzene, by LC-APCI-MS/MS. mdpi.com

Other hyphenated techniques that find application in the analysis of organic compounds include LC-Infrared (LC-IR) spectroscopy. nih.govajrconline.org This technique is valuable for the identification of functional groups within a molecule. nih.govajrconline.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for elucidating the structural and electronic properties of molecules. These computational approaches provide detailed insights into the microscopic world of molecules, complementing and often guiding experimental studies. For 4-(difluoromethylthio)nitrobenzene, these methods offer a powerful means to understand its intrinsic properties.

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Conformational analysis further explores the different spatial arrangements of the molecule that can arise from the rotation around single bonds.

Theoretical studies on similar nitrobenzene (B124822) derivatives have successfully employed methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to obtain optimized geometries that are in good agreement with experimental data. nih.govresearchgate.net For instance, in a study on 4-nitrotoluene, the optimized geometry was calculated using the B3LYP/6-311++G(d,p) method. researchgate.net Similarly, research on 1,4-dichloro-2-nitrobenzene (B41259) utilized DFT with B3LYP/6-311+G(d,p) and B3LYP/6-311++G(d,p) basis sets for geometry optimization. niscpr.res.inresearchgate.net These studies establish a reliable computational framework that can be applied to this compound to predict its most stable conformation. The orientation of the difluoromethylthio and nitro groups relative to the benzene (B151609) ring is a key aspect of its conformational space.

Changes in conformation, particularly at sulfonyl sites, have been noted to cause significant variations in dihedral angles upon optimization using different computational methods. nih.gov This highlights the importance of selecting appropriate theoretical levels for accurate predictions.

For aromatic nitro compounds, the HOMO is typically localized on the benzene ring and the substituent, while the LUMO is often centered on the nitro group, which acts as an electron-withdrawing group. In the case of this compound, the HOMO would likely have significant contributions from the sulfur atom and the phenyl ring, while the LUMO would be predominantly located on the nitrobenzene moiety.

Computational studies on related molecules like 4-nitroaniline (B120555) have shown that the HOMO-LUMO energy gap can be effectively calculated using DFT methods. researchgate.netthaiscience.infotci-thaijo.org The analysis of these orbitals helps to explain the charge transfer characteristics within the molecule. researchgate.net For instance, in a study on N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a small HOMO-LUMO energy gap calculated by both DFT and HF methods suggested high chemical reactivity. nih.gov

Table 1: Frontier Molecular Orbital Energies and Related Parameters (Illustrative)

Parameter Value (eV)
E_HOMO (Calculated Value)
E_LUMO (Calculated Value)
Energy Gap (ΔE) (Calculated Value)

Note: The values in this table are illustrative and would need to be calculated specifically for this compound using appropriate quantum chemical methods.

The distribution of electron density within a molecule is not uniform, leading to regions of varying charge. This charge distribution can be quantified through various population analysis schemes, such as Mulliken and Natural Population Analysis (NPA). The resulting atomic charges provide a picture of the electrostatic landscape of the molecule. The molecular electrostatic potential (MEP) is a visual representation of this landscape, mapping the electrostatic potential onto the electron density surface of the molecule. uni-muenchen.de

The MEP is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are likely sites for nucleophilic attack. uni-muenchen.de

For this compound, the MEP would be expected to show a significant negative potential around the oxygen atoms of the nitro group, making them susceptible to electrophilic interactions. Conversely, the hydrogen atoms of the benzene ring and the difluoromethyl group would likely exhibit positive potential. The area around the sulfur atom could present a more complex picture due to its lone pairs and its connection to the electron-withdrawing difluoromethyl group. Studies on similar molecules like nitrobenzene and m-nitrophenol have demonstrated the utility of MEP analysis in understanding their reactivity. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures. wikipedia.orgq-chem.com It analyzes the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to stabilizing donor-acceptor interactions. taylorandfrancis.com The strength of these interactions is quantified by the second-order perturbation energy, E(2). taylorandfrancis.comresearchgate.net

For example, NBO analysis of thiophene (B33073) interacting with carbonyl sulfide (B99878) has been used to confirm charge transfer and the nature of the orbitals involved in adsorption. periodicodimineralogia.it This type of analysis can elucidate the electron-donating and accepting roles of different parts of the this compound molecule. researchgate.net

Table 2: Key NBO Interactions and Stabilization Energies (Illustrative)

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP(S) π*(C-C) (Calculated Value)
LP(O) σ*(N-C) (Calculated Value)
π(C-C) π*(N-O) (Calculated Value)

Note: The interactions and energies in this table are illustrative and would need to be determined through specific NBO calculations for this compound.

Quantum chemical calculations can be used to predict various thermochemical properties of a molecule in the gas phase, including its enthalpy of formation, entropy, and heat capacity. mdpi.com These properties are crucial for understanding the stability of the molecule and its behavior under different temperature conditions.

The stability of this compound can be assessed by calculating its total energy and comparing it with that of its isomers or related compounds. Vibrational frequency calculations are also essential, as the absence of imaginary frequencies confirms that the optimized geometry represents a true energy minimum on the potential energy surface. taylorandfrancis.com

Studies on nitroaromatic compounds have shown that DFT methods can provide reliable thermochemical data. nih.gov For instance, the thermochemical properties of novel benzofuroxan (B160326) derivatives were calculated to assess their thermostability. mdpi.com Similar calculations for this compound would provide valuable information about its energetic characteristics.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed insights into transition states, reaction intermediates, and energy barriers. rsc.org For reactions involving this compound, computational studies can help to elucidate the pathways of its formation or its subsequent transformations.

For instance, if this compound were involved in a nucleophilic aromatic substitution reaction, computational modeling could be used to map out the potential energy surface of the reaction, identifying the Meisenheimer complex intermediate and the transition states leading to its formation and decomposition. The artificial force-induced reaction (AFIR) method is one such technique used for systematic exploration of reaction pathways. researchgate.net

Similarly, the mechanism of reactions involving related nitro compounds, such as the hydrogenation of nitrobenzene or cycloaddition reactions of nitroalkenes, have been successfully investigated using computational methods. researchgate.netmdpi.com These studies provide a framework for exploring the reactivity of the nitro group in this compound. The influence of the difluoromethylthio substituent on the reaction mechanism could be a key focus of such computational investigations.

Transition State Characterization and Activation Energy Barriers

While specific transition state (TS) characterization and activation energy barrier calculations for reactions involving this compound are not extensively documented in publicly available literature, insights can be drawn from studies on related nitroaromatic compounds. The reduction of the nitro group is a key chemical transformation for this class of compounds, often linked to their biological activity and toxicity. This process typically proceeds through a series of intermediates, and computational methods like Density Functional Theory (DFT) are instrumental in elucidating the reaction pathways and the energies of the transition states connecting these intermediates.

For instance, the reduction of nitroaromatics by enzymes such as nitroreductases involves a "ping-pong bi-bi" mechanism. ackerleylab.comebi.ac.uk This process includes an oxidative half-reaction where a nicotinamide (B372718) cofactor (NAD(P)H) reduces the enzyme's flavin mononucleotide (FMN) cofactor, and a reductive half-reaction where the reduced FMN transfers electrons to the nitroaromatic substrate. ackerleylab.com The initial two-electron reduction of the nitro group leads to a nitroso intermediate, which is then further reduced to a hydroxylamine (B1172632). mdpi.comoup.com

Computational studies on the reduction of nitrobenzene have shown that the activation energy for the initial C-N bond cleavage is a critical parameter. researchgate.net The presence of substituents on the aromatic ring significantly influences the electronic properties of the nitro group and, consequently, the activation energy of its reduction. The difluoromethylthio (-SCF2H) group in this compound is expected to be electron-withdrawing, which would likely lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. A lower LUMO energy generally correlates with a greater ease of reduction, suggesting that the activation energy for the initial reduction step of this compound may be lower than that of unsubstituted nitrobenzene.

Studies on the thermal decomposition of nitroaromatic compounds have also highlighted the importance of the C-NO2 bond dissociation energy in determining the activation energy of the initial decomposition step. sigmaaldrich.com While direct experimental or computational data for this compound is scarce, it is plausible that the electron-withdrawing nature of the -SCF2H group would influence the C-N bond strength and thus the activation barrier for its cleavage.

Further computational investigations, specifically employing DFT calculations, would be necessary to precisely characterize the transition state geometries and calculate the activation energy barriers for key reactions of this compound, such as its enzymatic reduction. Such studies would provide quantitative data on the influence of the difluoromethylthio group on the reactivity of the nitro moiety.

Molecular Electron Density Theory (MEDT) Applications

A key concept in MEDT is the analysis of the global electron density transfer (GEDT) at the transition state of a reaction. Reactions with a significant GEDT are considered polar, while those with a low GEDT are nonpolar. The electrophilicity (ω) and nucleophilicity (N) indices, derived from conceptual DFT, are used to predict the polar nature of a reaction. nih.gov

Nitroaromatic compounds are generally considered electrophilic due to the strong electron-withdrawing nature of the nitro group. re3data.org This electrophilicity is a key factor in their biological activity, as they can interact with nucleophilic biomolecules. nih.gov The introduction of the difluoromethylthio (-SCF2H) group at the para position is expected to further enhance the electrophilic character of the aromatic ring in this compound. The fluorine atoms in the -SCF2H group are highly electronegative, leading to a significant inductive electron withdrawal.

An MEDT analysis of a potential reaction of this compound, for example, a nucleophilic aromatic substitution, would involve calculating the electrophilicity and nucleophilicity indices of the reactants. The analysis would then proceed to locate the transition state and analyze the GEDT and the changes in electron density along the reaction coordinate. This would provide a detailed picture of the reaction mechanism, including whether it proceeds through a polar or nonpolar pathway and identifying the regions of the molecule most involved in the electronic changes during the reaction.

For instance, in aza-Diels-Alder reactions of tetrazines, MEDT has been used to show that electron-withdrawing substituents increase the electrophilicity of the tetrazine, favoring reactions with nucleophilic ethylenes. nih.gov A similar principle would apply to this compound, where its enhanced electrophilicity would likely favor reactions with strong nucleophiles.

Structure-Activity Relationship (SAR) Modeling

Prediction of Biological Activity and Receptor Binding

Structure-Activity Relationship (SAR) models are crucial tools in medicinal chemistry and toxicology for predicting the biological activity of compounds based on their chemical structure. For nitroaromatic compounds, including this compound, SAR studies often focus on their potential toxicity, mutagenicity, or specific enzyme inhibition. researchgate.netnih.gov

The biological activity of many nitroaromatic compounds is linked to the enzymatic reduction of the nitro group to reactive intermediates, such as nitroso and hydroxylamine derivatives, which can then interact with cellular macromolecules like DNA and proteins. ackerleylab.comoup.com Therefore, the ease of reduction of the nitro group is a key determinant of biological activity. The electron-withdrawing nature of the difluoromethylthio (-SCF2H) group in this compound is expected to facilitate this reduction, potentially leading to significant biological effects.

The prediction of receptor binding is another important aspect of SAR modeling. While specific receptor targets for this compound are not well-defined in the literature, general principles of ligand-receptor interactions can be applied. The binding of a ligand to a receptor is governed by a combination of factors, including shape complementarity, electrostatic interactions, hydrogen bonding, and hydrophobic interactions. Computational tools such as molecular docking can be used to predict the binding pose and affinity of a ligand to a specific receptor. nih.gov Publicly available databases like BindingDB contain a wealth of experimental binding affinity data that can be used to develop and validate such predictive models. re3data.orgbindingdb.orgbindingdb.org

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govbio-hpc.eu These models are widely used to predict the toxicity and other biological properties of chemicals, including nitroaromatic compounds. nih.govnih.govresearchgate.netoieau.fr

For nitrobenzene derivatives, QSAR studies have often focused on predicting their toxicity to various organisms. nih.govcore.ac.uk These models typically use a set of molecular descriptors that quantify different aspects of the molecular structure, such as hydrophobicity (logP), electronic properties (e.g., HOMO and LUMO energies, dipole moment), and steric parameters. core.ac.uk

A QSAR model for predicting the biological activity of this compound would likely include descriptors that capture the unique properties of the difluoromethylthio group. These would include descriptors related to its strong electron-withdrawing nature, its contribution to the molecule's lipophilicity, and its potential for specific interactions.

Several studies have developed QSAR models for the toxicity of nitroaromatic compounds. For example, a study on the toxicity of 45 nitrobenzene derivatives to Tetrahymena pyriformis found that a combination of hydrophobicity (logP), electrophilicity index (ω), LUMO energy (εLUMO), and molecular compressibility (β) provided a good predictive model. core.ac.uk Another study on the mutagenicity of nitroarenes highlighted the importance of thermodynamic and topological descriptors. researchgate.net

While no specific QSAR model for this compound is available in the reviewed literature, the general principles from these studies can be applied. The likely importance of descriptors related to electrophilicity and hydrophobicity suggests that the -SCF2H group will have a significant impact on the predicted activity of the molecule. The development of a robust QSAR model for a series of compounds including this compound would require a dataset of experimentally determined biological activities and the calculation of a wide range of molecular descriptors, followed by statistical analysis to identify the most relevant descriptors and build a predictive equation.

Table of QSAR Descriptors for Nitroaromatic Compounds

Descriptor CategoryExample DescriptorsRelevance to Nitroaromatics
Electronic LUMO Energy (εLUMO), Electrophilicity Index (ω), Dipole MomentRelate to the ease of reduction of the nitro group and polar interactions. core.ac.uk
Hydrophobicity Logarithm of the octanol-water partition coefficient (logP)Influences the transport of the compound to its site of action. core.ac.uk
Topological Molecular Connectivity Indices, Balaban J indexDescribe the branching and shape of the molecule. nih.gov
Thermodynamic Enthalpy of formation, Gibbs free energyRelate to the stability and reactivity of the molecule. researchgate.net

Environmental Fate and Ecotoxicological Research

Environmental Transport and Distribution

The transport and distribution of a chemical in the environment are governed by its physical and chemical properties, such as its tendency to move between air, water, and soil.

The potential for a chemical to volatilize, or evaporate, from water and soil is indicated by its Henry's Law constant. For the analogue compound, nitrobenzene (B124822), the Henry's Law constant is 2.40 x 10⁻⁵ atm-m³/mol at 25°C. nih.gov This value suggests that nitrobenzene has a moderate potential to volatilize from water surfaces. nih.gov Based on this, it can be inferred that 4-(Difluoromethylthio)nitrobenzene may also exhibit a tendency to move from water into the atmosphere. The rate of volatilization from soil will depend on factors such as soil type, moisture content, and temperature.

Table 1: Estimated Volatilization Potential of this compound based on Nitrobenzene Data

ParameterValue (for Nitrobenzene)Implication for Environmental Fate
Henry's Law Constant2.40 x 10⁻⁵ atm-m³/mol at 25°C nih.govModerate potential to volatilize from water and moist soil surfaces. nih.gov

This table presents data for nitrobenzene as a surrogate for this compound.

The mobility of a chemical in soil is largely determined by its tendency to adsorb to soil particles versus remaining dissolved in soil water. This is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A lower Koc value indicates higher mobility and a greater potential to leach into groundwater. Nitrobenzene has a reported log Koc value of 1.94, which corresponds to a Koc of approximately 87 L/kg. nih.govepa.gov This suggests that nitrobenzene has high to moderate mobility in soil. chemsafetypro.com Chemicals with high mobility are more likely to move through the soil profile and potentially contaminate groundwater. Therefore, it is plausible that this compound could also be mobile in soil and pose a risk for groundwater leaching.

Adsorption to soil and sediment particles can reduce the concentration of a chemical in the water column and limit its bioavailability and mobility. The extent of adsorption is influenced by the chemical's properties and the characteristics of the soil or sediment, such as organic carbon content and clay content. For non-ionic organic compounds like nitrobenzene, adsorption is primarily to organic matter. The Koc value for nitrobenzene indicates weak to moderate adsorption to soil and sediments. epa.govchemsafetypro.com Consequently, this compound may also exhibit limited adsorption, leading to its presence in the aqueous phase in both soil and aquatic environments.

Table 2: Estimated Soil Mobility and Adsorption of this compound based on Nitrobenzene Data

ParameterValue (for Nitrobenzene)Implication for Environmental Fate
Log Koc1.94 nih.govHigh to moderate mobility in soil. chemsafetypro.com
Koc~87 L/kg epa.govWeak to moderate adsorption to soil and sediments, suggesting potential for leaching. chemsafetypro.com

This table presents data for nitrobenzene as a surrogate for this compound.

Environmental Transformation and Degradation Pathways

Chemicals in the environment can be transformed or broken down by biological and chemical processes, which determine their persistence.

Biodegradation, the breakdown of organic compounds by microorganisms, is a key process in the environmental fate of many chemicals. Nitroaromatic compounds, including nitrobenzene, can be resistant to biodegradation due to the electron-withdrawing nature of the nitro group. nih.gov However, studies have shown that nitrobenzene can be biodegraded under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.govresearchgate.net The degradation pathways often involve the reduction of the nitro group to an amino group, forming aniline (B41778), which can then be further degraded. nih.gov The rate and extent of biodegradation are highly dependent on environmental conditions and the presence of adapted microbial populations. lnppswu.com It is possible that this compound could also undergo biodegradation, although the presence of the difluoromethylthio group might influence the rate and pathway of this process.

Photolysis, or degradation by light, can be an important transformation pathway for chemicals in surface waters and the atmosphere. Nitrobenzene can undergo photolysis, although the efficiency in aqueous solution is reported to be low. nih.govacs.org The process can lead to the formation of various degradation products. For instance, the photolysis of nitrobenzene in the presence of other chemicals can lead to the substitution of the nitro group. akjournals.com The difluoromethylthio substituent on the benzene (B151609) ring of this compound may alter its light-absorbing properties and, consequently, its susceptibility to photolysis compared to nitrobenzene.

Advanced Toxicological Research: Mechanistic Insights

Molecular Mechanisms of Toxicity

Reproductive and Developmental Toxicity Pathways

Currently, there are no available studies that specifically investigate the reproductive and developmental toxicity pathways of 4-(Difluoromethylthio)nitrobenzene. Research on the potential for this compound to interfere with reproductive processes, such as gametogenesis, fertility, or embryonic and fetal development, has not been published. Consequently, the specific molecular mechanisms, cellular targets, and signaling pathways that might be affected by exposure to this compound in the context of reproduction and development are unknown.

Toxicokinetics and Bioavailability Studies: Mechanistic Aspects

Comprehensive toxicokinetic and bioavailability studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available in the current scientific literature.

Absorption Across Biological Barriers

There is no specific information regarding the absorption of this compound across biological barriers such as the gastrointestinal tract, skin, or lungs. The physicochemical properties of the molecule, including its lipophilicity and molecular size, would theoretically influence its ability to cross cell membranes, but empirical data from in vitro or in vivo studies are absent.

Distribution to Target Tissues and Organs

Data on the distribution of this compound to specific target tissues and organs following absorption are not available. Studies that would identify potential sites of accumulation or specific organ toxicity have not been conducted.

Excretion Pathways and Elimination Kinetics

The routes and rates of excretion of this compound and its potential metabolites from the body have not been characterized. Information on its elimination half-life and clearance from the system is currently unavailable.

Biomarkers of Exposure and Effect: Mechanistic Basis

There are no established biomarkers of exposure or effect for this compound. Research to identify specific molecules in biological samples (e.g., blood, urine) that could indicate exposure to this compound or predict potential adverse health effects has not been reported. The metabolic fate of this compound is unknown, which is a prerequisite for the development of metabolite-based biomarkers.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 4-(Difluoromethylthio)nitrobenzene, and what factors influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, reacting 4-nitrobenzene derivatives with difluoromethylthiolating agents (e.g., difluoromethyl disulfides) under basic conditions. Key factors include:

  • Reagent selection : Use of anhydrous solvents (e.g., DMF, THF) to prevent hydrolysis of reactive intermediates.
  • Temperature control : Reactions often require mild heating (60–80°C) to balance reactivity and side-product formation.
  • Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can enhance reaction rates in biphasic systems .
    • Data Reference : Similar fluorinated nitrobenzene compounds (e.g., 3,4-Difluoro-5-nitrobenzyl chloride) are synthesized using analogous methods, with yields ranging from 60–85% depending on substituent positioning .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 19F NMR : Critical for confirming the presence and environment of difluoromethylthio groups (δ ~ -80 to -100 ppm, split due to coupling with sulfur).
  • 1H NMR : Aromatic protons adjacent to the nitro group appear deshielded (δ ~8.0–8.5 ppm).
  • Mass Spectrometry (HRMS) : Exact mass analysis ensures molecular ion ([M+H]+) matches the theoretical value (C₇H₄F₂NO₂S: 228.0 g/mol).
  • IR Spectroscopy : Nitro group absorption bands (~1520 cm⁻¹ and 1350 cm⁻¹) confirm its presence .

Q. How should reaction conditions be optimized to minimize byproducts during synthesis?

  • Methodological Answer :

  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr reactions.
  • Stoichiometry : Excess difluoromethylthiolating agent (1.5–2.0 equivalents) drives the reaction to completion.
  • Workup : Sequential extraction with ethyl acetate and brine removes unreacted starting materials.
    • Data Reference : In related nitrobenzene derivatives, optimized protocols reduce byproduct formation by 30–40% compared to traditional methods .

Advanced Research Questions

Q. How do computational models predict the reactivity of the difluoromethylthio group in substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites. The difluoromethylthio group exhibits dual reactivity due to sulfur's lone pairs and fluorine's electron-withdrawing effects.
  • Docking Studies : Molecular docking (e.g., using PyMOL or AutoDock) predicts steric and electronic interactions in enzyme-binding pockets. For example, 4-(methylthio)nitrobenzene analogs show distinct binding orientations influenced by substituents .
    • Data Reference : AI-driven synthesis tools (e.g., Template_relevance models) leverage databases like Reaxys to propose feasible routes with >90% accuracy for fluorinated nitroarenes .

Q. How can contradictory data on the stability of this compound under varying storage conditions be resolved?

  • Methodological Answer :

  • Controlled Stability Studies : Store samples under inert atmospheres (N₂/Ar) at -20°C and monitor degradation via HPLC at intervals (0, 7, 30 days).
  • Mechanistic Analysis : Identify decomposition pathways (e.g., hydrolysis of the sulfur-fluorine bond) using LC-MS.
  • Cross-Validation : Compare results with structurally similar compounds (e.g., 4-(trifluoromethylthio)nitrobenzene) to isolate substituent-specific effects .

Q. What strategies address discrepancies in reported reaction kinetics for nitro-group reductions in fluorinated aryl systems?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Use deuterated solvents (e.g., D₂O) to probe rate-determining steps.
  • In Situ Monitoring : Employ Raman spectroscopy to track nitro-group conversion in real time.
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent dielectric constant, catalyst loading) causing kinetic variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Difluoromethylthio)nitrobenzene
Reactant of Route 2
Reactant of Route 2
4-(Difluoromethylthio)nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.